Strategic Reagent Profile: (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate
Strategic Reagent Profile: (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate
Topic: (CAS 1349699-61-1) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Leads.
Executive Summary: The "Capped" Chiral Scaffold
In the landscape of modern medicinal chemistry, (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS 1349699-61-1) represents a high-value chiral building block. It serves as a protected, "capped" derivative of the privileged 3-aminopiperidine scaffold—a core structural motif found in blockbuster DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and JAK inhibitors (e.g., Tofacitinib analogs).
For the drug developer, this compound offers two distinct strategic utilities:
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SAR Exploration: It functions as a probe to evaluate the hydrogen-bonding requirements of a binding pocket, replacing the basic primary amine with a neutral acetamide donor/acceptor system.
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Late-Stage Intermediate: It acts as a stable precursor for synthesizing complex N-heterocycles where the piperidine nitrogen must remain protected (Boc) while the 3-position is chemically inert (acetamido) during orthogonal transformations.
This guide provides a comprehensive technical analysis of its synthesis, quality control, and application in fragment-based drug design (FBDD).
Chemical Specifications & Properties[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 1349699-61-1 |
| IUPAC Name | tert-Butyl (3R)-3-acetamidopiperidine-1-carboxylate |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.32 g/mol |
| Chirality | (R)-Enantiomer |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in water |
| pKa (Calculated) | ~15.8 (Amide N-H), ~-1.0 (Boc Carbonyl) |
| Storage | 2–8°C, Hygroscopic (Store under Nitrogen/Argon) |
Synthetic Route & Manufacturing Protocol
The synthesis of CAS 1349699-61-1 is a classic N-acylation of the parent chiral amine. However, maintaining enantiomeric excess (ee%) and preventing bis-acetylation requires precise control of stoichiometry and temperature.
Synthesis Workflow Diagram
Caption: Optimized synthesis pathway ensuring retention of chirality at the C3 position.
Detailed Experimental Protocol
Objective: Synthesis of 10g batch of (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate.
Reagents:
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(R)-1-Boc-3-aminopiperidine (1.0 eq)
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Acetic Anhydride (Ac₂O) (1.1 eq)[1]
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Triethylamine (TEA) (1.5 eq)
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Dichloromethane (DCM) (anhydrous)
Procedure:
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Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (R)-1-Boc-3-aminopiperidine (10.0 g, 50 mmol) in anhydrous DCM (100 mL).
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Base Addition: Add Triethylamine (10.5 mL, 75 mmol) and cool the solution to 0°C using an ice bath.
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Acetylation: Add Acetic Anhydride (5.2 mL, 55 mmol) dropwise over 15 minutes. Critical: Control addition rate to maintain internal temperature < 5°C to minimize side reactions.
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for consumption of the amine.[1]
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Workup:
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Quench with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 10 minutes to hydrolyze excess anhydride.
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Separate phases.[1] Extract the aqueous layer with DCM (2 x 30 mL).
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Combine organic layers and wash with 0.5 M HCl (cold, rapid wash to remove TEA), followed by brine.
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
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Purification: The crude solid is typically >95% pure. Recrystallize from EtOAc/Heptane if higher purity is required.
Quality Control & Validation Logic
Ensuring the integrity of the chiral center is paramount, as the (S)-enantiomer may have vastly different biological activity.[2]
Analytical Decision Tree
Caption: QC workflow emphasizing chiral purity verification.
Key Analytical Parameters
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1H NMR (400 MHz, DMSO-d6): Look for the amide doublet (-NH-) around 7.8 ppm, the multiplet for the chiral proton at C3 (3.6 ppm), and the distinct singlet for the acetyl group (1.78 ppm). The Boc group appears as a strong singlet at 1.40 ppm.
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Chiral HPLC Method:
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Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
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Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.[2]
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 210 nm.
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Note: The (R)-enantiomer typically elutes differently than the (S)-enantiomer; verify with a racemic standard.
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Applications in Drug Discovery[2][6][11]
Fragment-Based Drug Design (FBDD)
The 3-acetamidopiperidine motif is a bioisostere for 3-aminopiperidine but with altered physicochemical properties.
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H-Bonding: The acetamide acts as both a donor (NH) and an acceptor (C=O), whereas the free amine is primarily a donor/base. This allows researchers to probe specific interactions in the ATP-binding pocket of kinases (e.g., JAK1/JAK3).
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Solubility & Permeability: Capping the amine reduces basicity (preventing lysosomal trapping) and increases lipophilicity slightly, potentially improving membrane permeability.
Synthetic Utility
This compound is often used as a "masked" intermediate.
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N1-Deprotection: Removal of the Boc group (TFA/DCM or HCl/Dioxane) yields the free piperidine amine.
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Coupling: The free piperidine is then coupled to a heteroaryl core (e.g., pyrrolopyrimidine for JAK inhibitors).
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Late-Stage Diversification: The acetamide group is stable under these coupling conditions, unlike a free primary amine which would require orthogonal protection.
Handling & Safety
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Hazards: Classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) . May cause respiratory irritation.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
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Stability: Stable under normal conditions. Avoid strong acids (removes Boc) and strong bases (hydrolyzes amide) unless intended.
References
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ChemicalBook. (2024). Product Entry: (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS 1349699-61-1).[3] Retrieved from
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National Institute of Science Communication and Policy Research (NIScPR). (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. Retrieved from
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GuideChem. (2023). Synthesis route and applications of (R)-3-(Boc-Amino)piperidine. Retrieved from
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BenchChem. (2025).[1] Optimizing Piperidine Acylation Reactions: Technical Support Protocol. Retrieved from
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Royal Society of Chemistry. (2024). Practical Synthesis of Piperidine Fragments for Medicinal Chemistry. RSC Medicinal Chemistry. Retrieved from
